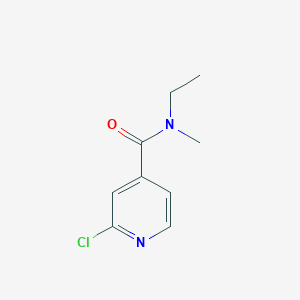

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

描述

属性

分子式 |

C9H11ClN2O |

|---|---|

分子量 |

198.65 g/mol |

IUPAC 名称 |

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-4-5-11-8(10)6-7/h4-6H,3H2,1-2H3 |

InChI 键 |

QITIFJYEODLWGG-UHFFFAOYSA-N |

规范 SMILES |

CCN(C)C(=O)C1=CC(=NC=C1)Cl |

产品来源 |

United States |

准备方法

Synthesis of 2-Chloro-4-aminopyridine Derivatives

A common precursor is 2-chloro-4-aminopyridine or its methylated analogues. Preparation methods for these intermediates typically involve reduction of nitro-substituted pyridines:

| Method | Reagents | Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|

| Iron reduction in acetic acid | 2-Chloro-3-nitro-4-methylpyridine, Fe, AcOH | 70–80 °C, 2–3 h | 90.7% | 99.25% HPLC | High yield, scalable |

| Iron reduction with HCl | 2-Chloro-3-nitro-4-methylpyridine, Fe, HCl | 65 °C, monitored by TLC | 90.1–96.7% | 99% HPLC | Good selectivity |

| Sodium dithionite reduction | 2-Chloro-3-nitro-4-methylpyridine, Na2S2O4, MeOH/H2O | 70–80 °C | 72.6% | 99.25% HPLC | Milder conditions, lower yield |

These methods reliably convert the nitro group to an amino group, providing a key intermediate for further functionalization.

Chlorination at the Pyridine Ring

Selective chlorination of 4-methylpyridin-3-amine to 2-chloro-4-methylpyridin-3-amine is achieved using:

- Chlorine gas in acidic aqueous media (HCl), followed by basification with sodium hydroxide.

- Hydrogen peroxide and hydrochloric acid for oxidative chlorination at low temperatures (0–20 °C).

Yields for these chlorination steps range from 78% to 84%, with purity around 90–99%.

Formation of the Carboxamide Group

Acylation with Nicotinoyl Chloride Derivatives

The carboxamide group at the 4-position can be introduced by reaction of the amino-substituted pyridine with nicotinoyl chloride derivatives:

- 2-Chloronicotinoyl chloride reacts with 2-chloro-4-methylpyridin-3-amine in acetonitrile with pyridine as a base.

- The reaction is typically performed at 20–45 °C for several hours to overnight.

- Work-up involves quenching with water, pH adjustment with sodium carbonate, filtration, and purification by recrystallization or solvent extraction.

Yields reported are approximately 79%, with product purity of 94% after recrystallization.

N-Alkylation to Form N-Ethyl-N-methylcarboxamide

The final step to obtain 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide involves alkylation of the amide nitrogen:

- The carboxamide nitrogen can be alkylated using ethyl iodide or ethyl bromide and methyl iodide or methyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

- Solvents such as dimethylformamide (DMF) or acetonitrile are commonly used.

- Reaction temperature is controlled between ambient and reflux depending on the reactivity of alkylating agents.

- The reaction requires careful stoichiometric control to avoid over-alkylation or multiple substitutions.

Although specific literature detailing this exact N-alkylation step for this compound is limited, analogous amide N-alkylations are well-documented with yields ranging from 60% to 90% depending on conditions.

Summary Table of Preparation Steps and Conditions

| Step | Starting Material | Reagents/Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| 1. Reduction of 2-chloro-3-nitro-4-methylpyridine to 3-amino-2-chloro-4-methylpyridine | 2-Chloro-3-nitro-4-methylpyridine | Fe/AcOH, 70–80 °C, 2 h | 90.7 | Charcoal treatment, extraction | High purity, scalable |

| 2. Chlorination to 2-chloro-4-methylpyridin-3-amine | 3-Amino-4-methylpyridine | Cl2/HCl, 0–20 °C, 1 h | 78–84 | Filtration, recrystallization | Selective chlorination |

| 3. Acylation to 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide | 2-Chloro-4-methylpyridin-3-amine | 2-Chloronicotinoyl chloride, pyridine, MeCN, 20–45 °C, overnight | 79 | Filtration, recrystallization | High purity product |

| 4. N-Alkylation to this compound | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide | Ethyl iodide, methyl iodide, K2CO3, DMF, RT to reflux | 60–90 (estimated) | Extraction, chromatography | Requires stoichiometric control |

Analytical and Purification Techniques

- Chromatography: Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Recrystallization: Common solvents include petroleum ether, n-hexane, ethyl acetate, and tetrahydrofuran.

- Filtration and washing: To isolate crystalline products and remove inorganic salts.

- HPLC and NMR: Used to confirm purity and structure.

- Mass spectrometry: Confirms molecular weight and substitution pattern.

化学反应分析

Types of Reactions

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic substitution: Products include various substituted pyridine derivatives.

Oxidation: The major product is the N-oxide derivative.

Reduction: The major product is the corresponding amine.

科学研究应用

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

- Chloro Position : The 2-chloro substituent in the target compound may alter DNA-binding affinity compared to 4-chloro isomers (e.g., 4-chloro-N-methylpyridine-2-carboxamide) due to steric or electronic effects .

Table 1: Cytotoxicity and Biodistribution of Selected Carboxamides

| Compound | IC50 (μM) in HT29/U87MG/A375M Cells | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio (30 min) | Metabolic Stability |

|---|---|---|---|---|

| DACA | 1.4–1.8 | 0.3–1.5 | 2.9 ± 1.1 | Low (25% parent at 45 min) |

| SN 23490 | 0.4–0.6 | 1.5–2.8 | 2.3 ± 0.6 | Moderate (higher parent retention) |

| SN 23719 | 1.3–1.6 | 1.5–2.8 | 2.6 ± 0.6 | Moderate |

| SN 23935 | 24–36 | 0.3–1.5 | 0.7 ± 0.2 | High |

| Target Compound | Not reported | Inferred | Inferred | Inferred |

Analysis :

- DACA and SN 23490/23719 exhibit potent cytotoxicity (sub-micromolar IC50) but differ in tumor uptake and metabolism. SN 23490 and SN 23719 show superior tumor retention (1.5–2.8%ID/g) compared to DACA (0.3–1.5%ID/g), attributed to reduced metabolic degradation .

- The target compound’s ethyl/methyl groups may enhance metabolic stability relative to DACA’s dimethylamino group, which undergoes rapid N-oxide formation (25% parent remaining at 45 min in humans) . However, this remains speculative without direct data.

Metabolic and Biodistribution Trends

- DACA : Rapid hepatobiliary clearance and extensive metabolism to N-oxide derivatives limit its efficacy in solid tumors .

- 4-Chloro-N-methylpyridine-2-carboxamide : Positional isomerism (4-Cl vs. 2-Cl) may reduce DNA intercalation efficiency compared to the target compound, though this requires experimental validation .

生物活性

2-Chloro-N-ethyl-N-methylpyridine-4-carboxamide (CAS No. 1094498-46-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

| Property | Value |

|---|---|

| CAS Number | 1094498-46-0 |

| Molecular Formula | C10H12ClN2O |

| Molecular Weight | 212.66 g/mol |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding minimum inhibitory concentration (MIC) values as follows:

- Staphylococcus aureus : MIC = 5.64 to 77.38 µM

- Escherichia coli : MIC = 2.33 to 156.47 µM

- Pseudomonas aeruginosa : MIC = 13.40 to 137.43 µM

These results suggest that the compound has promising potential as an antibacterial agent, particularly against Gram-positive bacteria .

Antifungal Activity

The compound also demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values of 16.69 to 78.23 µM and 56.74 to 222.31 µM, respectively. These findings highlight its potential application in treating fungal infections .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

- Prostate Cancer (PC3) : Inhibition observed with IC50 values in the low micromolar range.

- Ovarian Carcinoma (PA1) : Similar inhibition patterns noted.

The mechanism of action appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis, particularly through the inhibition of specific kinases involved in tumorigenesis .

Case Studies

Several case studies have explored the biological activity of related pyridine derivatives, providing insights into structure-activity relationships (SAR). For instance:

- Study on Pyridine Derivatives : A series of N-substituted pyridines were synthesized and tested for their biological activities. The presence of electron-withdrawing or donating groups significantly influenced their potency against various microbial strains .

- Antitumor Evaluation : A study focusing on N-substituted carbazoles indicated that modifications similar to those in this compound could enhance anticancer activity through improved binding affinity to target proteins .

常见问题

Q. What are the optimal synthetic routes for 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of pyridine-carboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For this compound, a plausible route includes:

Chlorination : Introduce the chloro substituent at the pyridine ring’s 2-position using POCl₃ or SOCl₂ under reflux .

Amide Coupling : React the resulting 4-carboxylic acid derivative with N-ethyl-N-methylamine via a coupling agent like HATU or EDCI in anhydrous DMF. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (0°C to room temperature) to minimize side products .

Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm regiochemistry and substituent integration. For example, the pyridine ring protons show distinct splitting patterns (e.g., δ 8.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 243.06 for C₁₀H₁₂ClN₂O⁺) .

- HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Store aliquots at –20°C, 4°C, and room temperature. Analyze degradation via HPLC at intervals (0, 1, 3 months). Pyridine-carboxamides generally degrade faster at >25°C due to hydrolysis .

- Photostability : Expose samples to UV light (254 nm) and compare with dark-stored controls. Chlorinated aromatics are prone to photodechlorination, detectable via LC-MS .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates:

- Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., chloro substituent’s σ-hole for halogen bonding) .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with charge-transfer interactions in biological systems .

Solvent effects (PCM model) and vibrational frequency analysis validate computational models against experimental IR data .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Replace chloro with fluoro or methyl groups to modulate lipophilicity (logP) and target binding. Compare IC₅₀ values in enzyme assays .

- Amide Modifications : Test N-ethyl vs. N-cyclopropyl groups for steric effects. Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase active sites .

- Bioisosteres : Replace pyridine with pyrimidine to assess π-stacking differences. Biological testing (e.g., antimicrobial assays) validates predictions .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Address discrepancies via:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) .

- Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。